molecular formula C7H18Cl2N2O B6191286 [(3-methoxyazetidin-3-yl)methyl]dimethylamine dihydrochloride CAS No. 2680528-61-2

[(3-methoxyazetidin-3-yl)methyl]dimethylamine dihydrochloride

Cat. No.: B6191286
CAS No.: 2680528-61-2
M. Wt: 217.1
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Description

[(3-methoxyazetidin-3-yl)methyl]dimethylamine dihydrochloride is a chemical compound with a molecular formula of C7H18Cl2N2O. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-methoxyazetidin-3-yl)methyl]dimethylamine dihydrochloride typically involves the reaction of 3-methoxyazetidine with dimethylamine in the presence of hydrochloric acid. The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Solvent: Commonly used solvents include methanol or ethanol.

    Catalysts: Acid catalysts such as hydrochloric acid are used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The process may include:

    Purification: Techniques such as crystallization or recrystallization to obtain the pure dihydrochloride salt.

    Quality Control: Analytical methods like HPLC (High-Performance Liquid Chromatography) to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

[(3-methoxyazetidin-3-yl)methyl]dimethylamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Halides, alkoxides, or amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of various functional groups like halides or alkoxides.

Scientific Research Applications

[(3-methoxyazetidin-3-yl)methyl]dimethylamine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of [(3-methoxyazetidin-3-yl)methyl]dimethylamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include:

    Receptor Binding: Interaction with neurotransmitter receptors.

    Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • [(3-chloroazetidin-3-yl)methyl]dimethylamine dihydrochloride
  • [(3-hydroxyazetidin-3-yl)methyl]dimethylamine dihydrochloride
  • [(3-phenylazetidin-3-yl)methyl]dimethylamine dihydrochloride

Uniqueness

[(3-methoxyazetidin-3-yl)methyl]dimethylamine dihydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound in research and development.

Properties

CAS No.

2680528-61-2

Molecular Formula

C7H18Cl2N2O

Molecular Weight

217.1

Purity

0

Origin of Product

United States

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